molecular formula C18H23N5OS B2420033 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 898459-67-1

3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2420033
CAS No.: 898459-67-1
M. Wt: 357.48
InChI Key: YQUZYLGJTXJWNY-UHFFFAOYSA-N
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Description

3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising a thiophene ring attached to a methanone group, which is further linked to a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the methanone group. The piperazine and piperidine moieties are then attached through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, antiviral, or anticancer properties, depending on its specific interactions with biological molecules.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infectious diseases and cancer.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one: This compound has a similar structure but with a butanone group instead of a thiophene ring.

    [4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]benzene: This compound features a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c24-18(15-5-4-14-25-15)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-2-1-3-9-21/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZYLGJTXJWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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